3-Carene
Overview
Description
Synthesis Analysis 3-Carene is a naturally occurring bicyclic monoterpene, originating from various plant sources. It has been utilized in various chemical syntheses due to its unique structural properties. The synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene has been reported, showing a practical route starting from the natural product, establishing its utility in organic synthesis with a 34% overall yield for the 12-step synthesis (Nair et al., 2010). Moreover, 3-carene has been used as a synthon in the stereoselective synthesis of cyclopropane derivatives, showcasing its versatility in chemical transformations (Macaev & Malkov, 2006).
Molecular Structure Analysis The molecular structure of 3-carene includes a bicyclic framework with significant strain due to its ring sizes and substituents, which influences its chemical reactivity and physical properties. Its structure allows for various chemical reactions and has been a subject for study in understanding its stability and reactivity in organic chemistry.
Chemical Reactions and Properties 3-Carene undergoes various chemical reactions, including oxidation, rearrangement, and polymerization, due to its reactive double bond and strained ring system. It has been used in the synthesis of different organic compounds, demonstrating its reactivity and application in organic synthesis. For example, the synthesis of enantiomeric cis-homocaronic acids from (+)-3-carene illustrates the compound's utility in producing complex organic molecules (Makaev et al., 1995).
Physical Properties Analysis The physical properties of 3-carene, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are critical in understanding the behavior of 3-carene in different environments and in its separation and purification processes.
Chemical Properties Analysis The chemical properties of 3-carene, including its acidity, basicity, and reactivity with various chemical reagents, are essential for its application in chemical syntheses. Its unique chemical properties enable its use in a wide range of chemical reactions and processes, contributing to the synthesis of a variety of organic compounds.
References
- (Nair et al., 2010) - A study on the synthesis of 3,3-dimethyl isopropylidene proline from (+)-3-carene.
- (Macaev & Malkov, 2006) - Use of 3-carene in stereoselective synthesis.
- (Makaev et al., 1995) - Synthesis of enantiomeric cis-homocaronic acids from (+)-3-carene.
Scientific Research Applications
Chemical Synthesis : 3-Carene and 2-carene are utilized in the stereoselective synthesis of chiral non-racemic organic compounds containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment (Macaev & Malkov, 2006).
Sleep Enhancement : Oral administration of 3-carene increases sleep duration and reduces sleep latency, acting as a positive modulator for GABAA-benzodiazepine receptors (Woo et al., 2019).
Bone Health : 3-Carene, found in essential oils, stimulates osteoblastic differentiation and promotes calcium induction, potentially benefiting bone health (Jeong et al., 2008).
Pest Management : Mixed with frontalin, 3-Carene serves as a competitive pheromone for managing western pine beetle populations (Vité & Pitman, 1970).
Plant Defense Mechanism : It transmits chemical signals from oviposited plants to neighboring plants, causing them to release volatiles as a defense mechanism to prevent egg laying (Guo et al., 2019).
Biofuel Application : 3-Carene has potential as an effective biofuel with lower ignition delay times compared to JP-10 (Sharath et al., 2017).
Herbal Remedies and Pharmaceuticals : It can be used as active ingredients in herbal remedies or as intermediates in pharmaceuticals, pesticides, and cosmetics (Yan, 2011).
Respiratory Health : Inhaled 3-carene can cause bronchoconstriction in isolated guinea pig lungs, which may have implications for understanding the pathophysiology of 3-carene-induced obstructive pulmonary disease in humans (Låstbom et al., 1995).
Antibacterial Activity : 3-Carene exhibits strong antibacterial activity against bacteria like Brochothrix thermosphacta and Pseudomonas fluorescens (Shu et al., 2019).
Toxicology : At low concentrations, 3-carene can significantly decrease the engulfment of particles by alveolar macrophages and at higher concentrations can cause cell death (Johansson & Lundborg, 1997).
Safety And Hazards
3-Carene may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
properties
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOFWKZOCNGFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047462 | |
Record name | 3-Carene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma | |
Record name | CARENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8405 | |
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Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
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Record name | 3-Carene | |
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Record name | alpha-Carene | |
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Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
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Record name | 3-CARENE (δ-3-CARENE) | |
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Boiling Point |
338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C | |
Record name | CARENE | |
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Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-CARENE (δ-3-CARENE) | |
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Solubility |
Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol) | |
Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86 | |
Record name | CARENE | |
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URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-3-Carene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
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Vapor Pressure |
3.72 [mmHg] | |
Record name | 3-Carene | |
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Product Name |
3-Carene | |
CAS RN |
13466-78-9, 74806-04-5 | |
Record name | CARENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Carene | |
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Record name | Carene | |
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Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
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Record name | 3-Carene | |
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Record name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
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Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-CARENE (δ-3-CARENE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/247 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
< 25 °C | |
Record name | alpha-Carene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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